4,4-dimethyl-2,3-dihydro-1H-naphthalen-1-ol;3,5-dinitrobenzoic acid
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Overview
Description
4,4-dimethyl-2,3-dihydro-1H-naphthalen-1-ol;3,5-dinitrobenzoic acid is a compound that combines the structural features of a naphthalenol derivative and a dinitrobenzoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-dimethyl-2,3-dihydro-1H-naphthalen-1-ol;3,5-dinitrobenzoic acid typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through established methods. The key steps in the synthesis include:
Formation of the naphthalenol derivative: This can be achieved through the reduction of a corresponding naphthalenone using reducing agents such as sodium borohydride or lithium aluminum hydride.
Nitration of benzoic acid: The nitration of benzoic acid to form 3,5-dinitrobenzoic acid can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve the optimization of reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4,4-dimethyl-2,3-dihydro-1H-naphthalen-1-ol;3,5-dinitrobenzoic acid can undergo various chemical reactions, including:
Oxidation: The naphthalenol moiety can be oxidized to form corresponding ketones or quinones.
Reduction: The nitro groups in 3,5-dinitrobenzoic acid can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction of nitro groups may produce amines.
Scientific Research Applications
4,4-dimethyl-2,3-dihydro-1H-naphthalen-1-ol;3,5-dinitrobenzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,4-dimethyl-2,3-dihydro-1H-naphthalen-1-ol;3,5-dinitrobenzoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through:
Binding to active sites: Inhibiting or activating enzymes.
Modulating signaling pathways: Affecting cellular processes and functions.
Comparison with Similar Compounds
Similar Compounds
- 4,4-dimethyl-2,3-dihydro-1H-naphthalen-1-ol
- 3,5-dinitrobenzoic acid
- 4,4-dimethyl-2,3-dihydro-1H-naphthalen-1-one
Uniqueness
4,4-dimethyl-2,3-dihydro-1H-naphthalen-1-ol;3,5-dinitrobenzoic acid is unique due to its combined structural features, which confer distinct chemical properties and potential applications. Its ability to undergo diverse chemical reactions and its potential in various scientific fields make it a compound of significant interest.
Properties
CAS No. |
61463-17-0 |
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Molecular Formula |
C19H20N2O7 |
Molecular Weight |
388.4 g/mol |
IUPAC Name |
4,4-dimethyl-2,3-dihydro-1H-naphthalen-1-ol;3,5-dinitrobenzoic acid |
InChI |
InChI=1S/C12H16O.C7H4N2O6/c1-12(2)8-7-11(13)9-5-3-4-6-10(9)12;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h3-6,11,13H,7-8H2,1-2H3;1-3H,(H,10,11) |
InChI Key |
UWEFUBJKXRUGKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(C2=CC=CC=C21)O)C.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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